PHA-848125-d3
Description
PHA-848125-d3 is a deuterated analog of the small-molecule inhibitor PHA-848125, which exhibits dual inhibitory activity against cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). The parent compound, PHA-848125, was developed to target malignancies with dysregulated CDK/TRK signaling, which drive uncontrolled proliferation and cancer cell survival . Preclinical studies demonstrated submicromolar IC50 values across diverse tumor cell lines, along with in vivo efficacy in xenograft and transgenic models . Its synthesis involves a multi-step process optimized for safety and yield (15.7% overall yield from intermediate 2), utilizing recrystallization instead of column chromatography for purification .
Properties
Molecular Formula |
C₂₅H₂₉D₃N₈O |
|---|---|
Molecular Weight |
463.59 |
Synonyms |
Milciclib-d3; N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion and Limitations
The evidence highlights PHA-848125’s unique dual-targeting mechanism and preclinical efficacy but lacks direct comparisons with other CDK/TRK inhibitors. Future studies should compare pharmacokinetics, resistance profiles, and combination therapies with established kinase inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
